1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around an ethane-1,2-diamine core structure. The compound features a central ethane backbone with two amine functional groups positioned at the terminal carbons, creating a 1,2-diamine configuration that provides significant chemical reactivity potential. The phenyl substituent bears two methyl groups at the 2- and 4-positions, which influence both the electronic properties and steric characteristics of the molecule. These methyl substituents create a specific substitution pattern that differentiates this compound from other dimethylphenyl derivatives and contributes to its unique chemical behavior.
The stereochemical features of this compound involve considerations of conformational flexibility around the ethylene bridge connecting the two nitrogen atoms. The ethane-1,2-diamine backbone can adopt various conformations, including gauche and anti configurations, which affect the spatial arrangement of the amine groups and their accessibility for chemical reactions. The presence of the 2,4-dimethylphenyl substituent introduces additional conformational constraints due to steric interactions between the aromatic ring and the ethylene bridge. The dihydrochloride form involves protonation of both amine nitrogen atoms, creating positively charged ammonium centers that significantly alter the compound's physical properties and chemical reactivity.
The molecular weight determination and structural characterization reveal important aspects of the compound's composition and arrangement. According to available chemical data, the compound possesses specific dimensional characteristics that reflect the spatial requirements of the dimethylphenyl group and the ethane-diamine backbone. The dihydrochloride salt formation enhances the compound's solubility in polar solvents and provides improved stability compared to the free base form, making it more suitable for various research applications and synthetic procedures.
Crystallographic Characterization via X-ray Diffraction
X-ray diffraction analysis represents the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. The crystallographic characterization involves the application of X-ray radiation with wavelengths similar to interatomic distances, enabling the determination of atomic positions and bond lengths with high precision. The diffraction pattern analysis reveals information about the crystal system, space group, and unit cell parameters that define the compound's solid-state organization. The X-ray diffraction data provide crucial insights into the hydrogen bonding patterns formed by the protonated amine groups and chloride counterions, which significantly influence the crystal packing arrangements.
The powder diffraction analysis yields characteristic peak positions and intensities that serve as a fingerprint for the compound's crystalline structure. The diffraction peaks correspond to specific crystallographic planes within the crystal lattice, and their positions can be converted to d-spacings using Bragg's law, providing instrument-independent structural parameters. The relative intensities of these peaks reflect the arrangement of atoms within the unit cell and the scattering factors of the constituent elements. The presence of chlorine atoms and nitrogen atoms contributes distinct scattering characteristics that appear in the diffraction pattern and aid in structure determination.
| Crystallographic Parameter | Expected Range | Significance |
|---|---|---|
| Unit Cell Volume | 800-1200 Ų | Molecular packing efficiency |
| Space Group | P21/c or similar | Symmetry operations |
| Z Value | 4-8 | Molecules per unit cell |
| Density | 1.2-1.4 g/cm³ | Crystal packing density |
The crystallographic analysis also reveals important information about intermolecular interactions, including hydrogen bonding between the protonated amine groups and chloride anions, as well as potential π-π stacking interactions between aromatic rings in adjacent molecules. These interactions determine the crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.
Comparative Structural Analysis with Related Diamine Derivatives
The structural comparison with related diamine derivatives provides valuable insights into the specific characteristics of this compound within the broader family of substituted ethylenediamines. The comparative analysis includes examination of N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diamine, which features dimethyl substitution at the 2,6-positions rather than 2,4-positions. This positional difference in methyl group placement significantly affects the steric environment around the nitrogen atoms and influences the compound's conformational preferences and reactivity patterns.
Another important comparison involves N,N'-bis(2,4-dimethylphenyl)ethane-1,2-diamine, which contains two 2,4-dimethylphenyl groups rather than the single substitution pattern found in the target compound. This bis-substituted derivative demonstrates different electronic properties and steric constraints, with both nitrogen atoms bearing aromatic substituents. The molecular formula C₁₈H₂₄N₂ and molecular weight of 268.4 g/mol for the bis-substituted compound contrast significantly with the mono-substituted target compound, highlighting the structural differences.
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| Target Compound | C₁₀H₁₈Cl₂N₂ | ~237 g/mol | Mono-2,4-dimethylphenyl |
| Bis(2,6-dimethylphenyl) | C₁₈H₂₄N₂ | 268.4 g/mol | Bis-2,6-dimethylphenyl |
| Bis(2,4-dimethylphenyl) | C₁₈H₂₄N₂ | 268.4 g/mol | Bis-2,4-dimethylphenyl |
| Bis(2,6-diethylphenyl) | C₂₂H₃₂N₂ | 324.5 g/mol | Bis-2,6-diethylphenyl |
The examination of (1S,2S)-1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine reveals additional structural complexity with dimethylamino substituents on the aromatic rings and defined stereochemistry. This compound demonstrates how stereochemical control can be achieved in ethylenediamine derivatives and provides insights into the conformational behavior of related structures. The molecular weight of 298.4 g/mol and the presence of additional nitrogen atoms create different electronic environments compared to the target compound.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVCQHIDIPWNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to 1-(2,4-dimethylphenyl)ethane-1,2-diamine dihydrochloride involves nucleophilic substitution or reductive amination reactions starting from appropriately substituted benzyl halides or benzaldehydes and ethylenediamine.
-
- 2,4-Dimethylbenzyl chloride or 2,4-dimethylbenzaldehyde
- Ethane-1,2-diamine (ethylenediamine)
-
- Nucleophilic substitution (SN2) of benzyl chloride with ethylenediamine
- Reductive amination of 2,4-dimethylbenzaldehyde with ethylenediamine using reducing agents such as sodium cyanoborohydride (NaBH3CN)
Salt Formation :
The free base diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
Detailed Preparation Methods
Nucleophilic Substitution Route
| Step | Description | Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of 2,4-dimethylbenzyl chloride | Chlorination of 2,4-dimethylbenzyl alcohol using thionyl chloride (SOCl2) or similar chlorinating agents | Ensure anhydrous conditions to prevent hydrolysis | |
| 2 | Nucleophilic substitution with ethylenediamine | React 2,4-dimethylbenzyl chloride with excess ethylenediamine in the presence of a base (e.g., NaOH) | Solvent: ethanol or polar aprotic solvents; temperature: 50–80°C; reaction time: 6–12 hours | Base neutralizes HCl formed; excess ethylenediamine drives reaction forward |
| 3 | Isolation and purification | Extract product, remove solvents, purify by recrystallization or chromatography | Purity is critical for downstream applications | |
| 4 | Conversion to dihydrochloride salt | Treat purified free base with HCl gas or concentrated HCl in ethanol | Yields the dihydrochloride salt with enhanced stability and solubility |
This route is analogous to the synthesis of 1-(2,5-dimethylphenyl)ethane-1,2-diamine dihydrochloride, which is well-documented and industrially scalable.
Reductive Amination Route
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2,4-dimethylbenzaldehyde with ethylenediamine | Mix aldehyde and ethylenediamine in a suitable solvent (methanol, ethanol) under mild acidic or neutral conditions | Forms imine intermediate |
| 2 | Reduction of imine intermediate | Add sodium cyanoborohydride (NaBH3CN) slowly under stirring at 0–25°C | Selective reduction of imine to amine; avoids over-reduction |
| 3 | Work-up and purification | Quench reaction, extract product, purify by chromatography or recrystallization | Monitor reaction progress by TLC or NMR |
| 4 | Salt formation | Convert free base to dihydrochloride salt by treatment with HCl in ethanol | Ensures product stability and crystallinity |
This method offers high selectivity and yield, minimizing side reactions and is commonly used in chiral diamine synthesis.
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–80°C depending on step | Higher temperatures increase reaction rate but may cause side reactions |
| Solvent | Ethanol, methanol, or polar aprotic solvents | Solvent polarity affects solubility and reaction kinetics |
| Molar Ratio (amine:benzyl chloride or aldehyde) | 1.5:1 to 3:1 | Excess ethylenediamine favors complete substitution or reductive amination |
| Base (for substitution) | NaOH or K2CO3, 1–2 equivalents | Neutralizes HCl and promotes nucleophilicity |
| Reducing Agent (for reductive amination) | NaBH3CN, 1–1.5 equivalents | Selective reduction of imine intermediate |
Purification and Characterization
-
- Recrystallization from ethanol or ethyl acetate
- Silica gel chromatography if needed
- Salt formation enhances crystallinity and purity
-
- IR Spectroscopy : N–H stretches at 3350–3400 cm⁻¹, aromatic C–H stretches at 3000–3100 cm⁻¹
- ¹H NMR : Aromatic protons (6.8–7.2 ppm), methyl groups (2.2–2.4 ppm), ethylene diamine protons (2.6–3.1 ppm)
- Elemental Analysis : Confirms C, H, N content within ±0.3%
- TLC : Rf ~0.5 in EtOAc/hexane (1:1) for intermediates
Data Table: Summary of Preparation Routes
| Preparation Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2,4-Dimethylbenzyl chloride + ethylenediamine | NaOH (base), HCl (salt formation) | 50–80°C, ethanol solvent | Simple, scalable, well-established | Requires preparation of benzyl chloride; possible side reactions |
| Reductive Amination | 2,4-Dimethylbenzaldehyde + ethylenediamine | NaBH3CN (reducing agent), HCl | 0–25°C, methanol/ethanol | High selectivity, mild conditions | Requires careful handling of reducing agent |
Industrial Considerations
- Scale-Up : Use of continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and higher yields.
- Purity Control : Automated monitoring (e.g., HPLC, GC-MS) ensures batch consistency.
- Environmental Impact : Selection of greener solvents and minimizing hazardous reagents like thionyl chloride is encouraged.
- Safety : Handling of amines and HCl requires appropriate ventilation and protective equipment.
Research Findings and Notes
- The dihydrochloride salt form significantly improves aqueous solubility and stability, critical for pharmaceutical and biological applications.
- The presence of methyl groups at the 2 and 4 positions influences electronic properties and steric environment, affecting reactivity during synthesis and downstream chemical modifications.
- Chiral resolution may be necessary if enantiomerically pure compounds are required, typically achieved by chiral catalysts or resolving agents during or after synthesis.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
The compound exhibits significant biological activity due to its unique structural characteristics. Its two amine groups allow for various interactions with biological targets, making it a candidate for drug development.
Enzyme Interaction
Research indicates that 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride can interact with enzymes involved in neurotransmitter metabolism. A study demonstrated its inhibitory effect on monoamine oxidase (MAO), suggesting potential applications in treating depression and anxiety disorders. The compound's chiral nature may facilitate selective binding to specific enzymes, enhancing its efficacy as a therapeutic agent.
Applications in Medicinal Chemistry
The compound's potential therapeutic applications are extensive:
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be useful in developing treatments for conditions such as depression and anxiety.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth.
Toxicological Profile
Safety data indicate that this compound can cause skin and eye irritation upon contact. It is classified as having specific target organ toxicity upon single exposure, necessitating careful handling in laboratory settings.
| Property | Value |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity | Respiratory System |
Study 1: Antidepressant Activity
A significant study explored the binding affinity of the compound to MAO enzymes. The results indicated a substantial inhibitory effect, supporting its potential use as an antidepressant.
Study 2: Cancer Cell Line Interaction
Another investigation assessed the compound's effects on various cancer cell lines. Results showed that it could inhibit cell proliferation in certain types of cancer cells, warranting further research into its mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and functional differences between 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride and related compounds:
Functional and Application-Based Comparisons
Aromatic Substitution Patterns
- Methyl vs. Methoxy Groups : The target compound’s 2,4-dimethylphenyl group imparts lipophilicity, favoring membrane permeability but reducing water solubility compared to methoxy-substituted analogs like (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride. Methoxy groups enhance polarity and hydrogen-bonding capacity, making the latter more suitable for aqueous-phase catalysis or drug formulations .
- Thioether vs.
Heterocyclic Derivatives
The thiazole-substituted variant () introduces a heterocyclic ring, which may confer distinct electronic properties (e.g., resonance stabilization) and bioactivity. Its lower molecular weight (193.69 g/mol) suggests improved pharmacokinetic profiles but reduced steric hindrance compared to the bulkier dimethylphenyl derivative .
Bulkier Aromatic Systems
However, their larger size may limit solubility and require formulation adjustments compared to the target compound .
Polyamine Comparisons
Aliphatic polyamines like DETA and TETA () possess multiple amino groups, enhancing metal-chelation capacity but increasing basicity. In contrast, the target compound’s two amine groups balance selectivity and solubility, making it more suitable for targeted pharmaceutical applications .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s role as a vortioxetine-related impurity underscores its relevance in quality control during drug synthesis. Structural analogs with thioether or thiazole groups may exhibit divergent metabolic pathways or toxicity profiles .
- Analytical Chemistry : Naphthyl-substituted dihydrochlorides (e.g., N-(1-Naphthyl)ethane-1,2-diamine dihydrochloride) are widely used in Griess assays for nitrite detection, leveraging their azo-dye-forming capability. The target compound’s methyl groups may limit such applications due to reduced chromophore activity .
- Catalysis and Asymmetric Synthesis : Chiral dihydrochlorides like (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride demonstrate superior performance in enantioselective catalysis, attributed to their rigid, electron-rich aromatic systems. The target compound’s simpler structure may favor cost-effective synthesis but limit stereochemical control .
Biological Activity
1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, often utilized in organic synthesis, is being explored for its interactions with biomolecules and possible therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Molecular Formula : CHN·2HCl
- Molecular Weight : 237.17 g/mol
- Functional Groups : Two amine groups and a dimethyl-substituted phenyl ring.
Structural Analogues
The compound shares structural similarities with other amine derivatives. Here’s a comparison of some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | CHN·2HCl | Different stereochemistry |
| (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride | CHN·2HCl | Contains methoxy groups enhancing solubility |
| N-(2-Aminoethyl)ethane-1,2-diamine | CHN | Simpler structure without aromatic substitution |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor function, resulting in various biochemical effects. The exact pathways are still under investigation but are believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors affecting signaling pathways.
Therapeutic Potential
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : There is ongoing research into its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.
- Neurological Applications : Investigations are being conducted into its role as a modulator for neurological disorders.
Anticancer Studies
A study published in 2023 evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Antimicrobial Evaluation
In a recent antimicrobial evaluation study, the compound was tested against several Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at MIC values ranging from 32 to 128 µg/mL. This positions it as a candidate for further development in antimicrobial therapies.
Neuropharmacological Research
Research focused on the neuropharmacological properties of the compound revealed that it may act as a selective serotonin reuptake inhibitor (SSRI), contributing to its potential use in treating depression and anxiety disorders.
Q & A
Basic Research Questions
Q. How can the molecular structure of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine dihydrochloride be confirmed experimentally?
- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Cross-validate results with PubChem-derived computational data (e.g., InChI keys) to ensure consistency . For purity assurance, employ HPLC with a polar stationary phase and aqueous-organic mobile phase to detect impurities .
Q. What are the critical parameters for synthesizing this compound with high yield?
- Methodological Answer: Optimize reaction conditions by controlling temperature (e.g., 60–80°C for amine hydrochloridation), stoichiometric ratios of precursors (e.g., 2,4-dimethylphenylacetylene and ethylenediamine), and catalyst selection (e.g., palladium-based catalysts for hydrogenation steps). Monitor pH to ensure dihydrochloride salt formation . Use fractional crystallization with ethanol/water mixtures to isolate the product .
Q. Which analytical techniques are most reliable for assessing purity and stability?
- Methodological Answer: Employ thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition onset >200°C) and differential scanning calorimetry (DSC) to identify phase transitions. For purity, use ion chromatography to quantify chloride content and gas chromatography (GC) with flame ionization detection for volatile impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to simulate intermediates and energy barriers. Integrate machine learning algorithms trained on reaction databases to predict optimal conditions (e.g., solvent polarity, temperature) for functionalization .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer: Conduct variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the 2,4-dimethylphenyl group). Perform 2D experiments (COSY, HSQC) to assign overlapping signals. Cross-check with X-ray crystallography to confirm spatial arrangements of substituents . If discrepancies persist, validate via alternative methods like Raman spectroscopy .
Q. What experimental designs are suitable for studying its thermodynamic properties under varying conditions?
- Methodological Answer: Use a factorial design approach to test interactions between temperature, pressure, and solvent polarity. For example, a 2³ factorial design can evaluate enthalpy of dissolution in water vs. dimethylformamide (DMF) at 25°C and 50°C. Analyze data using ANOVA to identify significant factors .
Q. How can membrane separation technologies improve purification of diastereomeric byproducts?
- Methodological Answer: Employ nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to the compound’s size (~300 Da). Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., methanol/water) to enhance selectivity. Compare performance with traditional column chromatography .
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Methodological Answer: Conduct MTT assays on human hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀ values). Pair with Ames tests for mutagenicity screening. For neurotoxicity, measure acetylcholinesterase inhibition rates using Ellman’s method .
Methodological Notes
- Data Validation: Always cross-reference experimental results with computational predictions (e.g., reaction path searches via DFT) to reduce trial-and-error cycles .
- Contradiction Management: Use multi-technique validation (e.g., NMR + X-ray) and statistical tools (e.g., principal component analysis) to reconcile conflicting data .
- Safety Protocols: Follow GHS guidelines for handling hydrochloride salts, including fume hood use and emergency response protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
